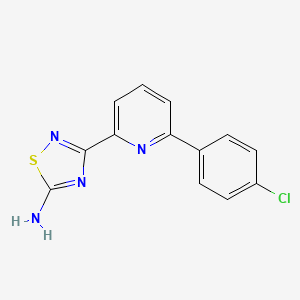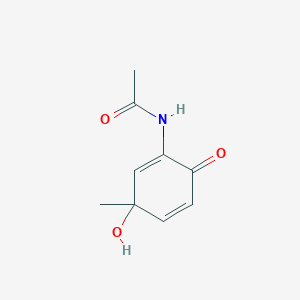
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C10H9Cl2NO2 and a molecular weight of 246.09 g/mol. This compound is characterized by the presence of a chlorinated oxirane ring and a carboxamide group attached to a chlorinated methylphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with an appropriate epoxide precursor under controlled conditions . The reaction is carried out in a non-chlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The presence of the oxirane ring allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The chlorinated phenyl ring enhances its lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.
Comparaison Avec Des Composés Similaires
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide can be compared with similar compounds such as:
3-Chloro-2-(4-methylphenyl)indazole: This compound has a similar chlorinated phenyl ring but differs in the presence of an indazole ring instead of an oxirane ring.
4-Chloro-2-methylphenoxyacetic acid: This compound shares the chlorinated methylphenyl structure but has a different functional group (phenoxyacetic acid) instead of an oxirane carboxamide.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
23474-41-1 |
|---|---|
Formule moléculaire |
C10H9Cl2NO2 |
Poids moléculaire |
246.09 g/mol |
Nom IUPAC |
3-chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-5-4-6(11)2-3-7(5)10(9(13)14)8(12)15-10/h2-4,8H,1H3,(H2,13,14) |
Clé InChI |
WMYXMCBISNXBSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)C2(C(O2)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)
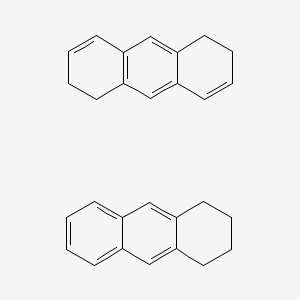

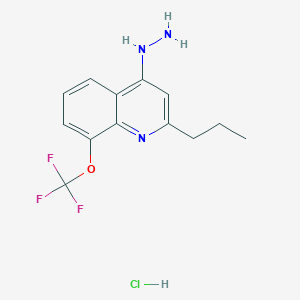
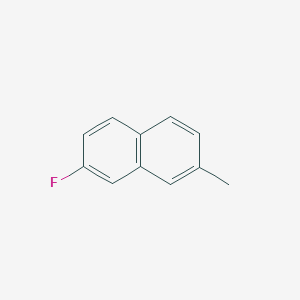


![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
